N-[4-(chloromethyl)phenyl]methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[4-(chloromethyl)phenyl]methanesulfonamide can be synthesized through the reaction of 4-(chloromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically involves the use of a solvent such as dichloromethane or toluene and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The process includes steps such as chloromethylation of benzene derivatives followed by sulfonation and subsequent reaction with ammonia or amines .
Chemical Reactions Analysis
Types of Reactions
N-[4-(chloromethyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
Nucleophilic substitution: Products include substituted sulfonamides, thiols, and ethers.
Oxidation: Products include sulfonic acids and sulfonyl chlorides.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
N-[4-(chloromethyl)phenyl]methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)phenyl]methanesulfonamide involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets . The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(chloromethyl)phenyl]sulfonamide
- N-[4-(bromomethyl)phenyl]methanesulfonamide
- N-[4-(methylsulfonyl)phenyl]methanesulfonamide
Uniqueness
N-[4-(chloromethyl)phenyl]methanesulfonamide is unique due to its specific combination of a chloromethyl group and a sulfonamide group, which imparts distinct reactivity and biological activity . Compared to similar compounds, it offers a balance of electrophilicity and nucleophilicity, making it versatile in various synthetic and research applications .
Properties
IUPAC Name |
N-[4-(chloromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLURUCQOSCUCGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152540-47-0 |
Source
|
Record name | N-[4-(chloromethyl)phenyl]methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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